Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
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Overview
Description
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15FO3. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, along with an ethyl ester group. It is a derivative of phenylpropanoic acid and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanol.
Substitution: Formation of 3-(3-iodo-4-hydroxyphenyl)-2-methylpropanoate.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
Uniqueness
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. The ethyl ester group also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)8(2)6-9-4-5-11(14)10(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGOMRAXNFCQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742607 |
Source
|
Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234848-20-4 |
Source
|
Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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